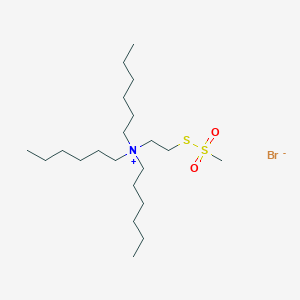

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide

CAS No.:

Cat. No.: VC18382598

Molecular Formula: C21H46BrNO2S2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H46BrNO2S2 |

|---|---|

| Molecular Weight | 488.6 g/mol |

| IUPAC Name | trihexyl(2-methylsulfonylsulfanylethyl)azanium;bromide |

| Standard InChI | InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | SIJBZRSWUHCXCH-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCC[N+](CCCCCC)(CCCCCC)CCSS(=O)(=O)C.[Br-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(Trihexylammonium)ethyl methanethiosulfonate bromide belongs to the class of quaternary ammonium salts, characterized by a trihexylammonium group linked to a methanethiosulfonate moiety via an ethyl chain. The bromide counterion ensures water solubility, while the trihexyl groups confer steric bulk, distinguishing it from smaller MTS reagents like MTSET .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>46</sub>BrNO<sub>2</sub>S<sub>2</sub> |

| Molecular Weight | 488.63 g/mol |

| IUPAC Name | Trihexyl(2-methylsulfonylsulfanylethyl)azanium bromide |

| CAS Number | Not publicly disclosed |

The compound’s structure facilitates selective interactions with cysteine residues in proteins, enabling site-specific modifications critical for SCAM applications .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the synthesis involves two primary steps:

-

Formation of the Ammonium Salt: Trihexylamine reacts with 2-bromoethyl methanethiosulfonate in a nucleophilic substitution reaction, yielding the trihexylammonium intermediate.

-

Bromide Ion Exchange: The intermediate undergoes metathesis with a bromide salt (e.g., NaBr) to produce the final product.

Raw Materials

Key precursors include:

-

Trihexylamine: A tertiary amine providing the hydrophobic ammonium core.

-

2-Bromoethyl Methanethiosulfonate: The thiol-reactive component enabling cysteine modification.

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar solvents:

-

DMSO/Methanol: >50 mg/mL .

Stability is temperature- and pH-dependent, with optimal storage at -20°C under inert atmosphere to prevent hydrolysis .

Table 2: Stability Profile

Applications in Protein Engineering

Substituted Cysteine Accessibility Method (SCAM)

SCAM relies on the compound’s ability to covalently modify engineered cysteine residues in proteins. Key applications include:

-

Topological Mapping: Identifying solvent-accessible regions of membrane proteins like GABA<sub>A</sub> receptors .

-

Functional Analysis: Probing conformational changes in neurotransmitter transporters (e.g., SERT, DAT) during substrate binding .

Advantages Over Smaller MTS Reagents

Compared to MTSET (MW 278.24), the trihexyl groups provide:

-

Reduced Membrane Permeability: Enhanced specificity for extracellular cysteine residues.

-

Steric Hindrance: Selective modification of larger protein pockets, minimizing off-target effects .

| Supplier | Packaging | Price (USD) |

|---|---|---|

| TRC (T794550) | 10 mg | $140 |

| Medical Isotopes, Inc. | 10 mg | $860 |

| Medical Isotopes, Inc. | 50 mg | $1,880 |

Regulatory Considerations

Comparative Analysis with Other MTS Reagents

Table 4: MTS Reagent Comparison

| Reagent | MW (g/mol) | Solubility | Key Use Case |

|---|---|---|---|

| MTSEA | 236.16 | Water, DMSO | Intracellular sites |

| MTSET | 278.24 | Methanol, Water | Extracellular sites |

| 2-(Trihexylammonium)... | 488.63 | Water, DMSO | Sterically hindered sites |

Research Case Studies

Ion Channel Modulation

In GABA<sub>A</sub> receptors, the compound modified cysteine residues in the M2 transmembrane domain, revealing a gating mechanism dependent on chloride ion binding .

Transporter Conformational Dynamics

Studies on serotonin transporters (SERT) demonstrated that cysteine modifications in the extracellular loop altered substrate affinity, supporting a "gated pore" transport model .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume